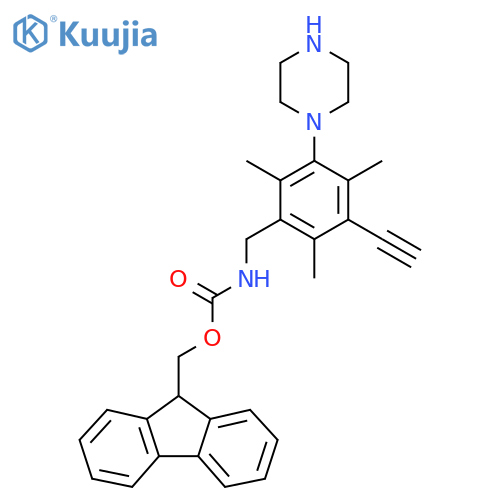

Cas no 2418693-76-0 ((9H-fluoren-9-yl)methyl N-{3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenylmethyl}carbamate)

(9H-fluoren-9-yl)methyl N-{3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenylmethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- (9H-fluoren-9-yl)methyl N-{[3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl]methyl}carbamate

- EN300-26631871

- 2418693-76-0

- (9H-fluoren-9-yl)methyl N-{3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenylmethyl}carbamate

-

- インチ: 1S/C31H33N3O2/c1-5-23-20(2)28(22(4)30(21(23)3)34-16-14-32-15-17-34)18-33-31(35)36-19-29-26-12-8-6-10-24(26)25-11-7-9-13-27(25)29/h1,6-13,29,32H,14-19H2,2-4H3,(H,33,35)

- InChIKey: PGBOLZAJDJIJHC-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC1=C(C)C(C#C)=C(C)C(=C1C)N1CCNCC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 479.25727730g/mol

- どういたいしつりょう: 479.25727730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 36

- 回転可能化学結合数: 7

- 複雑さ: 779

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 53.6Ų

(9H-fluoren-9-yl)methyl N-{3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenylmethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26631871-1.0g |

(9H-fluoren-9-yl)methyl N-{[3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl]methyl}carbamate |

2418693-76-0 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26631871-1g |

(9H-fluoren-9-yl)methyl N-{[3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl]methyl}carbamate |

2418693-76-0 | 1g |

$0.0 | 2023-09-12 |

(9H-fluoren-9-yl)methyl N-{3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenylmethyl}carbamate 関連文献

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

8. Back matter

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

(9H-fluoren-9-yl)methyl N-{3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenylmethyl}carbamateに関する追加情報

Chemical Compound: (9H-fluoren-9-yl)methyl N-{3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenylmethyl}carbamate (CAS No. 2418693-76-0)

The compound (9H-fluoren-9-yl)methyl N-{3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenylmethyl}carbamate (CAS No. 2418693-76-0) is a highly specialized organic molecule with significant potential in advanced chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological properties. The molecule consists of a fluorenylmethyl group attached to a carbamate moiety, which is further connected to a substituted phenyl ring containing ethynyl and piperazine functionalities. These structural elements contribute to its versatility and make it a valuable compound in research and development.

Recent studies have highlighted the importance of fluorenylmethyl groups in stabilizing reactive intermediates and enhancing the bioavailability of pharmaceutical agents. The ethynyl group within the molecule adds rigidity and potential for conjugation, which can influence the compound's electronic properties and reactivity. Additionally, the presence of piperazine rings introduces nitrogen atoms that can participate in hydrogen bonding or act as sites for further functionalization, enhancing the compound's utility in drug design.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various routes to optimize the yield and purity of this compound, often employing palladium-catalyzed cross-coupling reactions for constructing the ethynyl group. The use of microwave-assisted synthesis has also been reported to accelerate reaction times while maintaining product quality.

In terms of applications, this compound has shown promise in several areas. In the field of drug delivery systems, its carbamate group has been utilized as a protecting group for amino-containing drugs, ensuring stability during administration and controlled release at target sites. Furthermore, its fluorenylmethyl group has been employed in click chemistry reactions to create bioconjugates for imaging and therapeutic purposes.

Recent advancements in materials science have also explored the use of this compound as a precursor for polymer synthesis. The ethynyl group enables the formation of robust polymer networks through alkyne-based polymerization techniques, offering potential applications in high-performance materials such as adhesives and coatings.

From a biological standpoint, this compound has demonstrated moderate activity in preclinical studies targeting specific enzyme systems. Its piperazine ring has been implicated in modulating enzyme inhibition through hydrogen bonding interactions, making it a candidate for further optimization in drug discovery programs.

Efforts are currently underway to investigate the environmental impact and biodegradability of this compound. Initial assessments suggest that its structure may allow for enzymatic degradation under certain conditions, which is crucial for minimizing ecological footprint in industrial applications.

In conclusion, (9H-fluoren-9-yl)methyl N-{3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenylmethyl}carbamate (CAS No. 2418693-76

2418693-76-0 ((9H-fluoren-9-yl)methyl N-{3-ethynyl-2,4,6-trimethyl-5-(piperazin-1-yl)phenylmethyl}carbamate) 関連製品

- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)

- 1245648-36-5(7-Bromo-4-fluoroindoline-2,3-dione)

- 1018052-77-1(ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)

- 1796971-43-1(N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide)

- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)

- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)

- 1017604-09-9(Methyl 5-morpholinopyrazine-2-carboxylate)

- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)

- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)

- 2034245-69-5(2-ethoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzene-1-sulfonamide)